molecular formula C12H12N2O2S B052119 Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate CAS No. 953909-28-9

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Cat. No. B052119
M. Wt: 248.3 g/mol
InChI Key: LAIKRZRPHMCSNM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a chemical compound involved in various chemical reactions and synthesizing processes that lead to the formation of different derivatives with potential applications in materials science, pharmaceuticals, and organic chemistry. Its synthesis and properties have been the subject of various studies, demonstrating its versatility and importance in synthetic chemistry.

Synthesis Analysis

A notable method for synthesizing derivatives of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves interactions with arylidinemalononitrile derivatives or ethoxymethylene-malononitrile under specific conditions, leading to the formation of new compounds like ethyl iminothiazolopyridine-4-carboxylate and other derivatives. These reactions often take place in ethanol/TEA solutions at room temperature, showcasing the compound's reactivity and potential for creating complex molecules (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of derivatives related to Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has been explored through crystallography, revealing planar geometries, hydrogen bonding, and weak interactions contributing to the stability and physical properties of these molecules. For example, studies have detailed the crystalline structures involving hydrogen bonding and weak interactions, such as C-H...O, C-H...F, and C-H...π interactions, which play a significant role in determining the compound's physical and chemical behaviors (Suresh et al., 2007).

Chemical Reactions and Properties

The compound's reactivity towards various reagents allows the synthesis of a wide range of heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures. For instance, reactions with nucleophilic reagents have been used to create polyazanaphthalenes and other derivatives, illustrating the compound's versatility in synthetic organic chemistry (Harb et al., 1989).

Scientific Research Applications

Synthesis and Photophysical Properties

Research conducted by Ershov et al. (2019) focused on the step-by-step synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, exploring their spectral-fluorescent properties and establishing correlations with their chemical structure. This study highlights the potential of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate derivatives in developing materials with specific photophysical characteristics (Ershov et al., 2019).

Heterocyclic Chemistry Applications

In the realm of heterocyclic chemistry, ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate serves as a precursor for the synthesis of complex molecules. For example, Volovenko et al. (1983) reported its use in reactions leading to previously unreported 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones, showcasing the versatility of this compound in creating new heterocyclic systems with potential applications in drug discovery and material science (Volovenko et al., 1983).

Molecular Activation and Reaction Studies

Wen (2011) discovered derivatives of thiophene as new molecule activators of RNase L, synthesizing ethyl 4,5-dihydro-4-oxo-2-(pyridin-3-ylamino)thiophene-3-carboxylate and investigating its reactions with aldehydes. This work not only expands the chemical repertoire of thiophene derivatives but also opens new avenues for the development of biochemical tools and therapeutic agents (Wen, 2011).

Antioxidant Activity and Drug Synthesis

Recent studies have also explored the potential of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate derivatives in medicinal chemistry, such as their antioxidant activities. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, demonstrating remarkable antioxidant activities compared to ascorbic acid. This indicates the compound's potential in developing new antioxidants (Zaki et al., 2017).

properties

IUPAC Name

ethyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-8(7-17-11(10)13)9-5-3-4-6-14-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIKRZRPHMCSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

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